molecular formula C18H21BrN2OS B2601122 2-(4-bromophenyl)-1-(3-methoxypropyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione CAS No. 620590-17-2

2-(4-bromophenyl)-1-(3-methoxypropyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

Cat. No.: B2601122
CAS No.: 620590-17-2
M. Wt: 393.34
InChI Key: MOEWQROHCBAOGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenyl)-1-(3-methoxypropyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is an organic compound that belongs to the class of quinazolines Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring This specific compound features a bromophenyl group, a methoxypropyl group, and a tetrahydroquinazoline-thione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-1-(3-methoxypropyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazoline core, followed by the introduction of the bromophenyl and methoxypropyl groups. The final step involves the formation of the thione group.

    Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of Bromophenyl Group: The bromophenyl group can be introduced via electrophilic aromatic substitution reactions using bromobenzene derivatives.

    Attachment of Methoxypropyl Group: The methoxypropyl group can be attached through nucleophilic substitution reactions using methoxypropyl halides.

    Formation of Thione Group: The thione group can be formed by treating the quinazoline derivative with sulfurizing agents such as Lawesson’s reagent or phosphorus pentasulfide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-1-(3-methoxypropyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiols.

    Substitution Products: Amino derivatives, thio derivatives.

Scientific Research Applications

2-(4-bromophenyl)-1-(3-methoxypropyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting cancer, inflammation, and infectious diseases.

    Biological Studies: The compound can be used to study the biological activity of quinazoline derivatives and their interactions with biological targets.

    Materials Science:

    Chemical Biology: The compound can serve as a probe to investigate various biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-1-(3-methoxypropyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the thione group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-1-(3-methoxypropyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
  • 2-(4-fluorophenyl)-1-(3-methoxypropyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
  • 2-(4-methylphenyl)-1-(3-methoxypropyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

Uniqueness

The uniqueness of 2-(4-bromophenyl)-1-(3-methoxypropyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione lies in the presence of the bromine atom, which can enhance its reactivity and binding affinity compared to its chloro, fluoro, and methyl analogs. The bromine atom can also participate in halogen bonding, which can further influence the compound’s biological activity and properties.

Properties

IUPAC Name

2-(4-bromophenyl)-1-(3-methoxypropyl)-5,6,7,8-tetrahydroquinazoline-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2OS/c1-22-12-4-11-21-16-6-3-2-5-15(16)18(23)20-17(21)13-7-9-14(19)10-8-13/h7-10H,2-6,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOEWQROHCBAOGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C2=C(CCCC2)C(=S)N=C1C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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